

Application Notes: Biochemical Kinase Assay

Protocol for Flt3-IN-19

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Compound of Interest

Compound Name: *Flt3-IN-19*

Cat. No.: *B10857974*

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Introduction

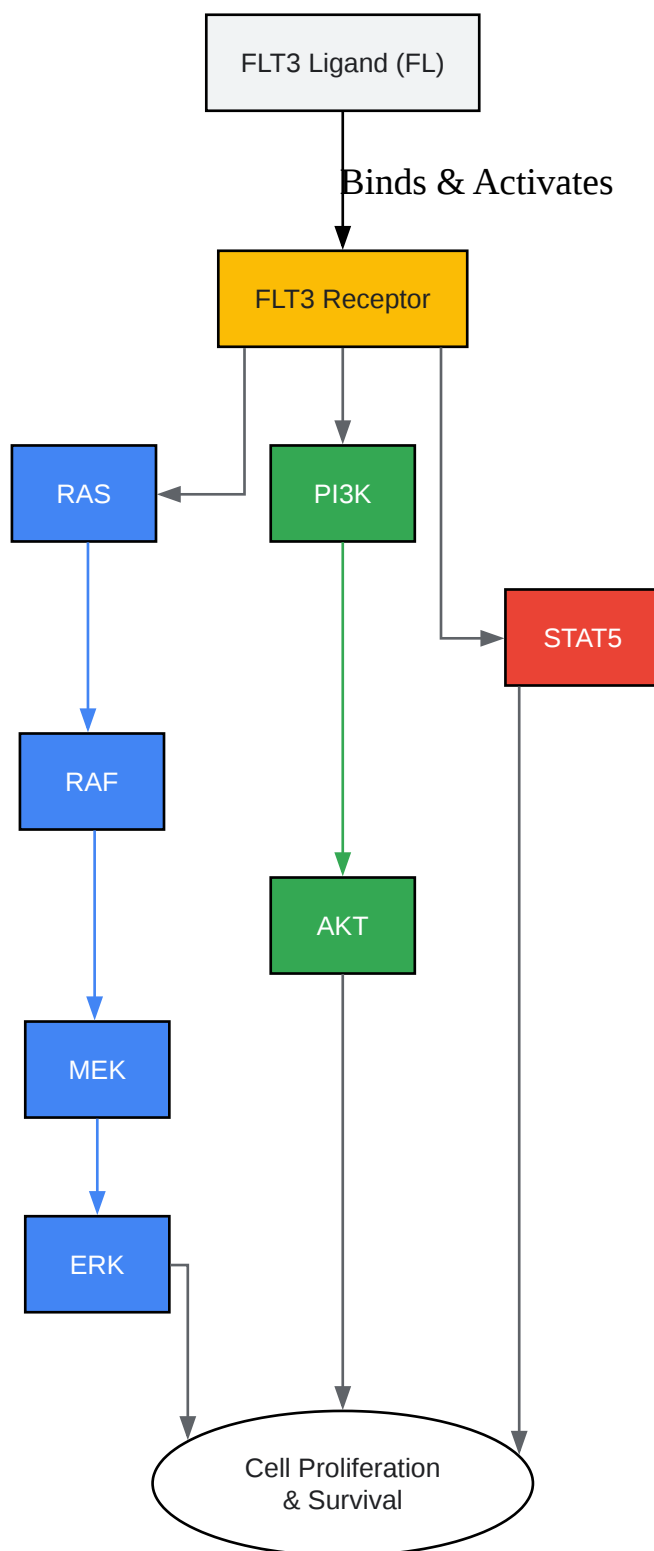
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a key therapeutic target for AML.

Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC₅₀ of 0.213 nM.[2][3] This application note provides a detailed protocol for a biochemical kinase assay to determine the inhibitory activity of **Flt3-IN-19** against the FLT3 kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Flt3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation creates docking sites for various signaling molecules, leading to the activation of

downstream pathways, primarily the RAS/RAF/MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, proliferation, and survival.[4][5] In AML, mutated FLT3 is constitutively active, leading to ligand-independent activation of these pro-survival signaling cascades.[1]



[Click to download full resolution via product page](#)**Caption:** Simplified Flt3 Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of **Flt3-IN-19** and other representative FLT3 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Target	IC ₅₀ (nM)	Assay Type	Reference
Flt3-IN-19	FLT3	0.213	Biochemical	[2][3]
Midostaurin	FLT3-ITD	~10	Cellular	[5]
Gilteritinib	FLT3-ITD	<1	Cellular	[6]
Quizartinib	FLT3-ITD	<1	Cellular	[7]

Experimental Protocol: ADP-Glo™ Kinase Assay for Flt3-IN-19

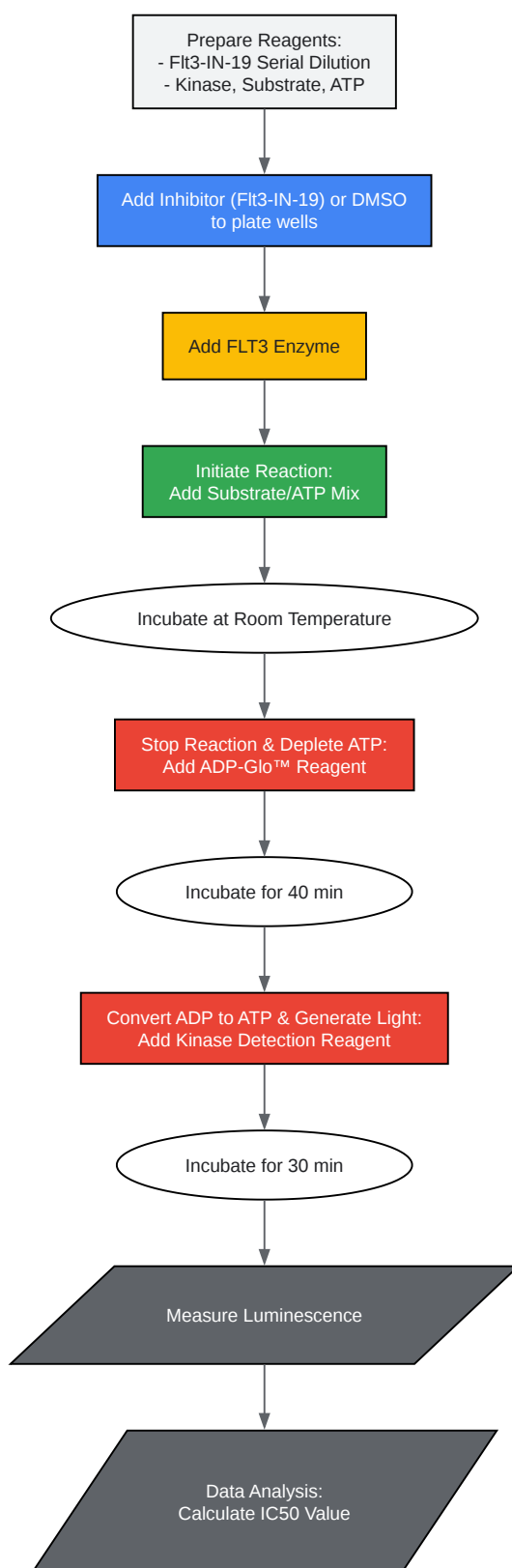
This protocol outlines the steps for determining the IC₅₀ value of **Flt3-IN-19** against recombinant FLT3 kinase.

Materials and Reagents

- Recombinant human FLT3 kinase (active)
- Poly-Glu-Tyr (4:1) substrate or a specific peptide substrate
- ATP
- **Flt3-IN-19** (CAS: 2237234-48-7)[2][3]
- DMSO
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[8]

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow



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Caption: Workflow for the **Flt3-IN-19** Kinase Assay.

Procedure

- Compound Preparation:
 - Prepare a stock solution of **Flt3-IN-19** in 100% DMSO (e.g., 10 mM).
 - Perform serial dilutions of **Flt3-IN-19** in kinase buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control (vehicle control).
- Kinase Reaction Setup (example for a 25 μ L reaction volume):
 - To the wells of a white, opaque plate, add 5 μ L of the serially diluted **Flt3-IN-19** or DMSO vehicle control.
 - Add 10 μ L of recombinant FLT3 kinase diluted in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low ng range.
 - Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding 10 μ L of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its K_m for FLT3, if known, or at a standard concentration (e.g., 10-100 μ M).
 - Mix the contents of the wells gently.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Detection:
 - Following the kinase reaction incubation, add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate for 40 minutes at room temperature.

- Add 50 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.
- Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for the biochemical evaluation of **Flt3-IN-19**, a potent FLT3 inhibitor. The detailed methodology, data presentation, and pathway diagrams offer a valuable resource for researchers in academic and industrial settings engaged in AML research and the development of novel targeted therapies. Accurate and reproducible kinase assays are fundamental to characterizing the potency and selectivity of inhibitors like **Flt3-IN-19**, facilitating their progression through the drug discovery pipeline.

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